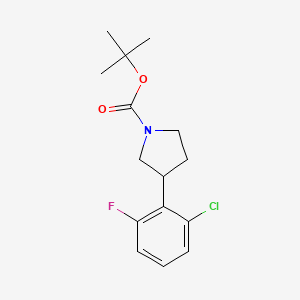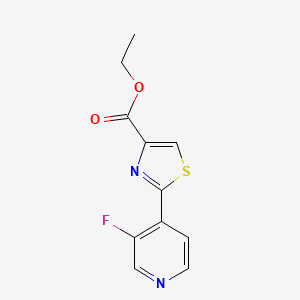
2-Methoxy-5-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methylnicotinamide is an organic compound with the molecular formula C₈H₁₀N₂O₂ It is a derivative of nicotinamide, which is a form of vitamin B3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylnicotinamide typically involves the methylation of 5-methylnicotinamide. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the 2-position of the nicotinamide ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-5-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-5-methylnicotinic acid.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Methoxy-5-methylnicotinic acid.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular metabolism and as a precursor to coenzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methylnicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases.
Pathways Involved: The compound influences pathways related to energy production, oxidative stress response, and inflammation. By modulating these pathways, it can exert protective effects on cells and tissues.
Comparaison Avec Des Composés Similaires
2-Methoxy-5-methylnicotinic acid: This compound is an oxidized form of 2-Methoxy-5-methylnicotinamide.
5-Methylnicotinamide: The parent compound without the methoxy group.
2-Methoxy-5-methylpyridine: A structurally similar compound with a pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the methyl group at the 5-position make it a versatile intermediate in organic synthesis and a potential therapeutic agent.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-methoxy-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)8(12-2)10-4-5/h3-4H,1-2H3,(H2,9,11) |
Clé InChI |
PYVUBJMYBDQJPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)




![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)



![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
